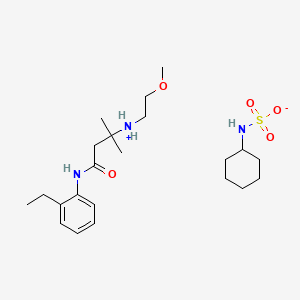
2-(1H-Imidazol-2-YL)-quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-Imidazol-2-YL)-quinoline is a heterocyclic compound that combines the structural features of both imidazole and quinoline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-2-YL)-quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzylamine with glyoxal in the presence of an acid catalyst to form the imidazole ring, followed by cyclization with o-nitrobenzaldehyde to form the quinoline structure . The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.
化学反応の分析
Types of Reactions
2-(1H-Imidazol-2-YL)-quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole and quinoline rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2-carboxylic acid, while reduction may produce 2-(1H-imidazol-2-yl)quinoline derivatives with reduced functional groups.
科学的研究の応用
2-(1H-Imidazol-2-YL)-quinoline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly as inhibitors of specific enzymes and receptors.
作用機序
The mechanism of action of 2-(1H-Imidazol-2-YL)-quinoline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites or interfere with cellular pathways by interacting with receptors. The exact pathways and targets depend on the specific application and the structure of the compound .
類似化合物との比較
Similar Compounds
- 2-(1H-Imidazol-2-yl)pyridine
- 2-(1H-Imidazol-2-yl)benzene
- 2-(1H-Imidazol-2-yl)thiazole
Uniqueness
2-(1H-Imidazol-2-YL)-quinoline is unique due to its combined imidazole and quinoline structures, which confer distinct chemical and biological properties.
特性
分子式 |
C12H9N3 |
|---|---|
分子量 |
195.22 g/mol |
IUPAC名 |
2-(1H-imidazol-2-yl)quinoline |
InChI |
InChI=1S/C12H9N3/c1-2-4-10-9(3-1)5-6-11(15-10)12-13-7-8-14-12/h1-8H,(H,13,14) |
InChIキー |
LXDYCVXERGUGAA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trimethyl[3-(tridecyloxy)propyl]ammonium chloride](/img/structure/B13786208.png)
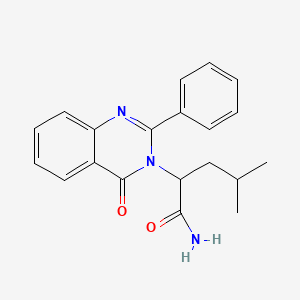
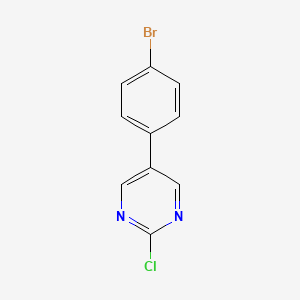
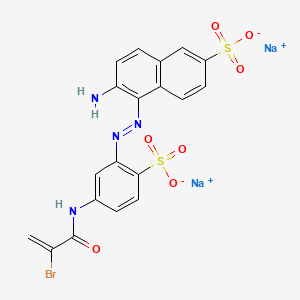

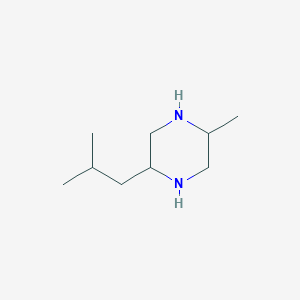
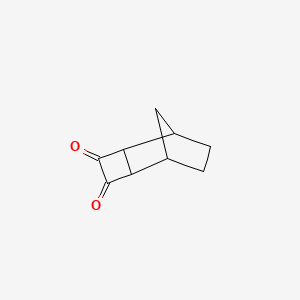
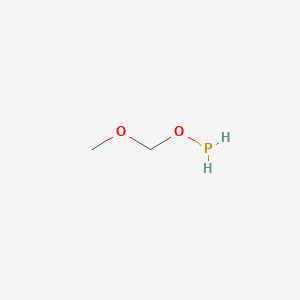

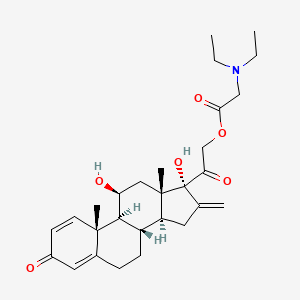
![1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxo-6-[(triphenylphosphoranylidene)amino]-5-pyrimidinecarboxylic acid ethyl ester](/img/structure/B13786292.png)
![2-Amino-7-(methoxymethyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13786300.png)
